In Vivo Antitumor Activity: TriMM vs. Hexamethylmelamine (HMM) and Pentamethylmelamine (PMM)
TriMM is quantifiably inactive as an antitumor agent, in direct contrast to HMM and PMM. In a murine ADJ/PC6A (PC6) plasmacytoma model, while HMM, PMM, and 2,2,4,4-tetramethylmelamine (TMM) demonstrated significant activity, TriMM was inactive against the same tumor [1].
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Hexamethylmelamine (HMM), Pentamethylmelamine (PMM): Active |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | Murine ADJ/PC6A (PC6) plasmacytoma model |
Why This Matters
This inactivity is a defining feature for researchers studying the structure-activity relationship (SAR) of methylmelamines or requiring a negative control in antitumor assays.
- [1] Ross D, Langdon SP, Gescher A, Stevens MF. Studies of the mode of action of antitumour triazenes and triazines—V. The correlation of the in vitro cytotoxicity and in vivo antitumour activity of hexamethylmelamine analogues with their metabolism. Biochem Pharmacol. 1984;33(7):1131-1136. View Source
